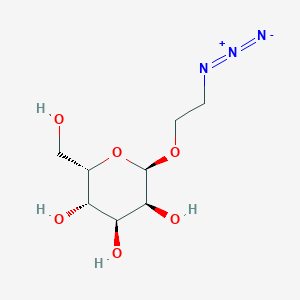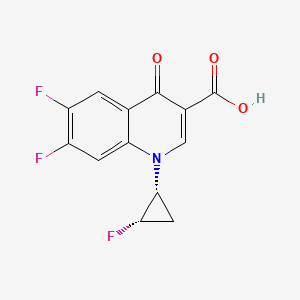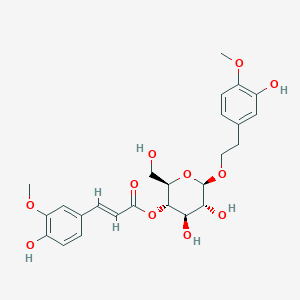![molecular formula C29H52O2 B1149653 (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol CAS No. 112244-29-8](/img/structure/B1149653.png)
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta[a]phenanthrenes represent a unique class of polycyclic aromatic hydrocarbons structurally related to steroids. These compounds have been extensively studied due to their intriguing chemical properties and potential carcinogenic activity. Research has focused on synthesizing various derivatives to understand their structure-activity relationships, physical and chemical properties, and their reactions with different agents (Coombs, 1966).
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrene derivatives has been achieved through various methods, including starting from testosterone, multi-stage synthesis from appropriately substituted naphthalenes, and employing Stobbe condensation for ketone synthesis (Ribeiro et al., 1983). These methods allow for the introduction of different substituents, exploring the chemical space around the cyclopenta[a]phenanthrene core.
Molecular Structure Analysis
X-ray crystallography and computational modeling have been essential in understanding the molecular structure of cyclopenta[a]phenanthrene derivatives. For instance, derivatives have been shown to adopt various conformations, influenced by the substitution pattern, which affects their physical and chemical properties. The molecular structure of 17βH-Periplogenin, a related compound, highlights the typical chair conformations of the cyclopenta[a]phenanthrene core and its derivatives (Zhang et al., 2012).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrene derivatives undergo various chemical reactions, including aromatisation, Grignard reactions, and Diels-Alder reactions. These reactions are pivotal for synthesizing specific derivatives and understanding the reactivity of these compounds. For example, the synthesis and reactivity of 4H-Cyclopenta[def]phenanthrene and its derivatives have been explored, demonstrating their potential in environmental chemistry and as mutagens (Minaba & Suzuki, 1986).
Physical Properties Analysis
The physical properties of cyclopenta[a]phenanthrene derivatives, such as melting points, boiling points, and solubilities, are influenced by their molecular structure. These properties are crucial for determining the compounds' applicability in different scientific and industrial settings.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential bioactivity, are significant for understanding the utility and safety of these compounds. For example, the mutagenicity of chemically synthesized metabolites of certain cyclopenta[a]phenanthrene derivatives has been assessed, highlighting the importance of understanding these compounds' interactions with biological systems (Papaparaskeva-Petrides et al., 1993).
科学的研究の応用
Chemical Behavior and Catalysis
Research on hydrocarbons similar to the structure of the given compound, particularly those involving cyclopentane rings and phenanthrene derivatives, focuses on their chemical behavior under various conditions. For instance, studies on the aromatization of hydrocarbons over platinum-alumina catalysts explore the conversion processes involving similar complex hydrocarbons. These insights contribute to understanding catalytic reactions and designing efficient catalysts for industrial applications, including pharmaceutical synthesis and petrochemical processing (Pines & Nogueira, 1981).
特性
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-27,30-31H,7-17H2,1-6H3/t19-,20-,21?,22+,23-,24+,25+,26?,27?,28-,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLGORGANMRISQ-VLZQZCBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4[C@@]3(CCC(C4)O)C)O)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1149572.png)



![{3-[4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenoxy]-propyl}-dibutyl-amine](/img/structure/B1149588.png)